Cas no 106911-02-8 ([1,2,3]Triazolo[1,5-a]pyridine, 4-methyl-)
[1,2,3]Triazolo[1,5-a]pyridine, 4-methyl- Chemical and Physical Properties
Names and Identifiers
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- [1,2,3]Triazolo[1,5-a]pyridine, 4-methyl-
- 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine
- 106911-02-8
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- MDL: MFCD32696072
- Inchi: 1S/C7H7N3/c1-6-3-2-4-10-7(6)5-8-9-10/h2-5H,1H3
- InChI Key: TUWOJTOFPYSDMI-UHFFFAOYSA-N
- SMILES: C12=CN=NN1C=CC=C2C
Computed Properties
- Exact Mass: 133.063997236Da
- Monoisotopic Mass: 133.063997236Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 30.2Ų
[1,2,3]Triazolo[1,5-a]pyridine, 4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222658-500mg |
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine, 95% min |
106911-02-8 | 95% | 500mg |
$1386.00 | 2023-09-06 | |
| Matrix Scientific | 222658-1g |
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine, 95% min |
106911-02-8 | 95% | 1g |
$2058.00 | 2023-09-06 |
[1,2,3]Triazolo[1,5-a]pyridine, 4-methyl- Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on [1,2,3]Triazolo[1,5-a]pyridine, 4-methyl-
Research Briefing on [1,2,3]Triazolo[1,5-a]pyridine, 4-methyl- (CAS: 106911-02-8) in Chemical Biology and Pharmaceutical Applications
The compound [1,2,3]Triazolo[1,5-a]pyridine, 4-methyl- (CAS: 106911-02-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold is characterized by a fused triazole and pyridine ring system, which imparts remarkable chemical stability and versatility for drug design. Recent studies have explored its role as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-methyl-[1,2,3]triazolo[1,5-a]pyridine exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with compound 106911-02-8 showing IC50 values in the nanomolar range for CDK2 and CDK9. The researchers employed structure-activity relationship (SAR) analysis combined with X-ray crystallography to elucidate the binding mode of these compounds in the ATP-binding pocket of CDKs. These findings suggest promising applications in oncology, particularly for cancers with dysregulated cell cycle progression.
In antimicrobial research, a team from the European Journal of Medicinal Chemistry (2024) reported novel 4-methyl-[1,2,3]triazolo[1,5-a]pyridine derivatives with broad-spectrum activity against drug-resistant bacterial strains. The lead compound demonstrated excellent minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies revealed that these compounds interfere with bacterial DNA gyrase and topoisomerase IV, offering a potential new class of antibiotics to address antimicrobial resistance.
Neuroscience applications have also emerged for this chemical scaffold. Research published in ACS Chemical Neuroscience (2023) identified 106911-02-8 derivatives as positive allosteric modulators of GABAA receptors containing α5 subunits. These compounds showed anxiolytic effects in rodent models without the sedative side effects typical of benzodiazepines, suggesting potential for developing novel anxiolytic drugs with improved safety profiles. The 4-methyl substitution was found to be crucial for maintaining the optimal balance between receptor subtype selectivity and metabolic stability.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to [1,2,3]triazolo[1,5-a]pyridine derivatives. A 2024 Nature Protocols publication detailed a one-pot copper-catalyzed [3+2] cycloaddition method that significantly improves the yield of 4-methyl substituted variants while reducing byproduct formation. This methodological breakthrough has important implications for scaling up production of these compounds for preclinical and clinical studies.
In conclusion, [1,2,3]Triazolo[1,5-a]pyridine, 4-methyl- (106911-02-8) represents a versatile scaffold with multiple therapeutic applications. Current research highlights its potential in oncology, infectious diseases, and CNS disorders, supported by robust mechanistic data and structure-based drug design approaches. Future directions may include further optimization of pharmacokinetic properties, exploration of combination therapies, and advancement of promising candidates into clinical trials. The continued investigation of this chemical space is likely to yield important contributions to drug discovery pipelines in the coming years.
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